6-(Pyridin-3-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
Description
The compound 6-(Pyridin-3-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one features a fused heterocyclic scaffold with three key components:
- Dihydropyridazin-3-one core: A six-membered ring with two adjacent nitrogen atoms and a ketone group, known for its role in kinase inhibition and antimicrobial activity .
- Pyridin-3-yl substituent: A pyridine ring attached at position 6, enhancing π-π stacking interactions with biological targets.
- Azetidine-methyl-thienopyrimidine group: A unique substituent at position 2, combining a strained azetidine ring (improving membrane permeability) and a thieno[3,2-d]pyrimidine moiety (a pharmacophore in anticancer and antimicrobial agents) .
Properties
IUPAC Name |
6-pyridin-3-yl-2-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c26-17-4-3-15(14-2-1-6-20-8-14)23-25(17)11-13-9-24(10-13)19-18-16(5-7-27-18)21-12-22-19/h1-8,12-13H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZLRQKCQYJHRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2SC=C3)CN4C(=O)C=CC(=N4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(Pyridin-3-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 362.4 g/mol. The compound features a complex structure that integrates pyridine and thienopyrimidine moieties, which are known for their diverse biological activities.
Research indicates that compounds similar to This compound may act through several mechanisms:
- Inhibition of Kinases : Compounds in this class have shown promise as inhibitors of various kinases, including Pim kinases, which are implicated in cancer progression and survival. For instance, benzothienopyrimidinones have demonstrated potent inhibition against Pim kinases with low nanomolar IC50 values .
- Antidiabetic Activity : Some derivatives have been identified to promote insulin secretion from pancreatic beta cells, suggesting potential applications in diabetes management .
Anticancer Properties
Several studies have explored the anticancer potential of related compounds. For example, the inhibition of Pim kinases has been correlated with reduced cell proliferation in hematopoietic malignancies. In vitro studies on K562 and MV4-11 cell lines showed significant antiproliferative effects with submicromolar EC50 values .
Antidiabetic Effects
The ability to enhance insulin secretion positions compounds like This compound as potential therapeutic agents for diabetes. Preclinical studies indicated that these compounds could effectively lower glucose levels without causing hypoglycemia .
Case Studies
- Inhibition of Pim Kinases : A study on a series of benzothienopyrimidinones revealed that they inhibited all three Pim kinases with subnanomolar K(i) values. This inhibition was associated with decreased cell viability in cancer cell lines .
- Insulin Secretion Promotion : Research involving HIT-T15 cells demonstrated that certain thienopyrimidine derivatives could significantly enhance insulin secretion, indicating their therapeutic potential for diabetes .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Key Findings and Implications
Structural Flexibility vs. Activity: The target compound’s azetidine-thienopyrimidine group may offer a balance between solubility and target binding, unlike bulkier aryl substituents in analogs.
Core Modifications: Dihydropyridazinone derivatives with sulfur-containing substituents (e.g., thioxo in ) show antimicrobial activity, suggesting the target compound may share this trait .
Pharmacokinetic Advantages : The azetidine ring could mitigate poor bioavailability issues seen in oxadiazole-containing analogs () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
